ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Description
Ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a triazole-based heterocyclic compound featuring a fluorophenyl substituent and an ester-linked benzoate group. Its structure combines a 1,2,3-triazole core with a 2-fluorophenyl moiety at the N1 position, a methyl group at C5, and a carbonylamino bridge connecting to the ethyl benzoate fragment.
Properties
IUPAC Name |
ethyl 3-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c1-3-27-19(26)13-7-6-8-14(11-13)21-18(25)17-12(2)24(23-22-17)16-10-5-4-9-15(16)20/h4-11H,3H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQLZUGLJHDQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic reactions. One potential synthetic route includes:
Step 1: : Formation of 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole via azide-alkyne cycloaddition (CuAAC).
Step 2: : Coupling of the triazole derivative with 3-(ethoxycarbonyl)benzoic acid using a carbodiimide reagent like DCC (dicyclohexylcarbodiimide) to form the ester linkage.
Industrial Production Methods
In an industrial setting, high-throughput synthesis techniques such as continuous flow reactors can be employed to optimize the yield and purity. The reaction conditions including temperature, solvent, and catalyst concentrations are meticulously controlled.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation at the triazole moiety.
Reduction: : Reduction reactions might focus on the ester group converting it to a hydroxyl group.
Substitution: : The benzene ring could participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide or potassium permanganate.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Various halogens or nitration agents under acidic conditions.
Major Products
Oxidation: : Oxidized triazole derivatives.
Reduction: : Corresponding alcohols or amines.
Substitution: : Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry
Ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is used as an intermediate in the synthesis of complex organic molecules.
Biology
It exhibits potential bioactivity that could be harnessed in the design of enzyme inhibitors or receptor modulators.
Medicine
Research into its pharmacological properties suggests it could be a candidate for therapeutic drugs targeting specific pathways in diseases.
Industry
Its unique structure makes it suitable for use in materials science, particularly in the development of new polymers or coatings.
Mechanism of Action
The Mechanism by Which the Compound Exerts Its Effects
The compound's mechanism of action primarily involves interaction with biological targets via its triazole and fluoro-substituted benzene moieties.
Molecular Targets and Pathways Involved
Enzyme Inhibition: : Triazole rings often inhibit enzymes by binding to the active site.
Receptor Modulation: : Fluorophenyl groups can modulate receptor activity, influencing cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Triazole Core
Halogen Substitution (Fluorine vs. Chlorine)
Compounds with halogen substitutions at the phenyl ring demonstrate distinct physicochemical and biological properties. For example:
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) : Contains a chlorophenyl group, which enhances lipophilicity and influences crystal packing via halogen bonding .
- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) : Substitution with fluorophenyl results in reduced steric bulk and altered electronic properties, favoring isostructural crystallization with compound 4 .
Position of Fluorine on Phenyl Ring
- 1-(1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one : The 3-chloro-4-fluorophenyl substituent creates a meta-chloro/para-fluoro pattern, enhancing dipole interactions in crystallization .
- Ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate: The 2-fluorophenyl group may sterically hinder π-stacking interactions but could improve metabolic stability compared to para-substituted derivatives .
Bioactivity and Therapeutic Potential
Antimicrobial Activity
- Compound 4 (chlorophenyl derivative) exhibits notable antimicrobial activity, attributed to halogen-mediated interactions with microbial enzymes .
Structural and Crystallographic Comparisons
Isostructurality in Crystal Packing
Compounds 4 and 5 are isostructural, with nearly identical unit cell parameters (Table 1). Differences in halogen size (Cl vs. F) are accommodated by minor adjustments in intermolecular distances .
Table 1. Crystallographic Data for Compounds 4 and 5
| Parameter | Compound 4 (Cl) | Compound 5 (F) |
|---|---|---|
| Space Group | P-1 | P-1 |
| Unit Cell Volume (ų) | 1452.1 | 1450.8 |
| Halogen Bond Distance | 3.35 Å | 3.12 Å |
| Reference |
The target compound’s 2-fluorophenyl group is expected to disrupt this isostructurality due to steric and electronic differences.
Key Research Findings and Implications
Halogen Substitution : Fluorine at the para position optimizes crystallinity, while ortho substitution (as in the target compound) may enhance metabolic stability .
Bioactivity : Thiazole and pyrazole hybrids (e.g., compounds 4, 31b) show promise as enzyme inhibitors, suggesting analogous applications for the target compound .
Structural Flexibility : The ethyl benzoate group provides a tunable site for further functionalization compared to rigid thiazole systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
